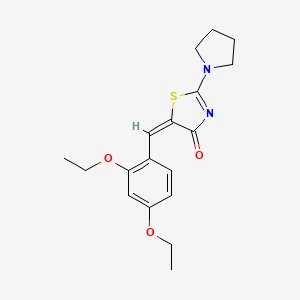

![molecular formula C17H16ClN3O3 B5572097 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, and diazotization, as seen in studies on structurally related compounds. For instance, Quan (2006) described a process starting from dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). Such methods could be adapted for synthesizing the target compound, with modifications to accommodate its unique structural features.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and X-ray diffraction. Şahin et al. (2012) discussed the synthesis and structural characterization of a related piperazine derivative, emphasizing the importance of hydrogen bonding and π-π interactions in crystal stabilization (Şahin et al., 2012). These techniques would be instrumental in analyzing the target compound's molecular structure.

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, often influenced by their functional groups. The reaction behavior can include interactions with cannabinoid receptors, as discussed by Shim et al. (2002), where molecular orbital methods were used to explore conformational analysis (Shim et al., 2002). This research highlights the complex interplay between structure and receptor binding, relevant to understanding the chemical properties of the target compound.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical application. Yang et al. (2005) provided insights into the crystal packing of a dichlorophenyl piperazine derivative, noting the role of hydrogen bonds in structural stability (Yang et al., 2005). Such data are essential for predicting the behavior of the target compound under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's functional groups and overall structure. The study by Mehta et al. (2019) on quinazolin-3(4H)-yl derivatives revealed significant antimicrobial and anticancer activity, underscoring the potential biological interactions of piperazine compounds (Mehta et al., 2019).

Applications De Recherche Scientifique

Analytical Method Development

A highly sensitive and specific assay was developed for the determination of a potential antipsychotic agent closely related to the compound , using high-performance liquid chromatography with tandem mass spectrometric detection. This method could be instrumental in pharmacokinetic studies following low-dose administration in humans (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Metabolic Pathway Elucidation

Research on a dopamine D(4) selective antagonist, which shares structural features with the compound, uncovered two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct. This study provides insights into the metabolic fate of such compounds and the potential for metabolic activation (Zhang et al., 2000).

Molecular Interaction Studies

Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor have elucidated the conformations and binding affinities of compounds structurally similar to "1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone". Such research aids in understanding the structural requirements for receptor binding and antagonist activity (Shim et al., 2002).

Propriétés

IUPAC Name |

1-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-19-7-3-6-14(19)16(23)17(24)20-8-9-21(15(22)11-20)13-5-2-4-12(18)10-13/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMNISPXJKTWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)